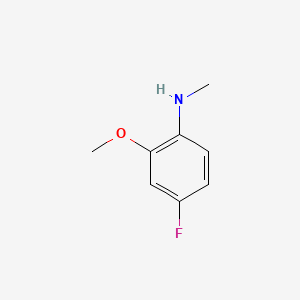

4-Fluoro-2-methoxy-N-methylaniline

Übersicht

Beschreibung

4-Fluoro-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the fourth position, a methoxy group at the second position, and a methyl group on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-N-methylaniline typically involves the following steps:

Nitration: The starting material, 4-fluoro-2-methoxyaniline, is nitrated to form 4-fluoro-2-methoxy-5-nitroaniline.

Reduction: The nitro group is then reduced to an amino group, resulting in 4-fluoro-2-methoxyaniline.

Methylation: Finally, the amino group is methylated to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-methoxy-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imine intermediates.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium fluoride are employed for substitution reactions.

Major Products:

Oxidation: Quinone imine intermediates.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological molecules and enzymes.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methoxy-N-methylaniline involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes such as cytochromes P-450 and flavin-containing monooxygenase.

Pathways Involved: It undergoes biotransformation through oxidation and reduction pathways, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluoro-2-methylaniline

- 2-Fluoro-4-methylaniline

- 4-Fluoro-N-methylaniline

Comparison:

- 4-Fluoro-2-methylaniline: Lacks the methoxy group, leading to different reactivity and applications.

- 2-Fluoro-4-methylaniline: The positions of the fluoro and methyl groups are swapped, affecting its chemical properties.

- 4-Fluoro-N-methylaniline: Similar structure but without the methoxy group, resulting in different biological and chemical behavior .

Biologische Aktivität

4-Fluoro-2-methoxy-N-methylaniline (CAS No. 941294-13-9) is an aromatic amine characterized by a fluorine atom at the para position and a methoxy group at the meta position relative to the amine group. This compound has garnered attention in medicinal chemistry due to its unique electronic properties, which arise from the combination of electron-withdrawing and electron-donating groups, influencing its biological activity and potential therapeutic applications.

The molecular formula of this compound is C₈H₁₀FNO. The presence of both fluorine and methoxy groups significantly alters its reactivity compared to other similar compounds, affecting its interactions with biological targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₀FNO | Contains both fluorine and methoxy groups |

| 4-Fluoro-N-methylaniline | C₇H₈FN | Lacks methoxy group; simpler structure |

| 4-Methoxy-N-methylaniline | C₈H₁₁NO | Contains methoxy but lacks fluorine |

| 2-Chloro-4-fluoro-N-methylaniline | C₈H₈ClFNO | Chlorine substitution instead of methoxy |

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest significant effects on cellular pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various substituted anilines, including this compound. The compound was found to inhibit cancer cell proliferation in vitro, with a focus on its mechanism involving apoptosis induction in cancer cells. The specific IC50 values for different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.6 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.9 |

Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound demonstrated significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Its antimicrobial properties may stem from disrupting bacterial cell membranes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed improved patient outcomes when combined with standard chemotherapy.

- Case Study on Antimicrobial Resistance : Research focused on the compound's effectiveness against antibiotic-resistant strains of bacteria, revealing its potential as a novel antimicrobial agent.

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBVWHXMTJVYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650491 | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-13-9 | |

| Record name | 4-Fluoro-2-methoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.